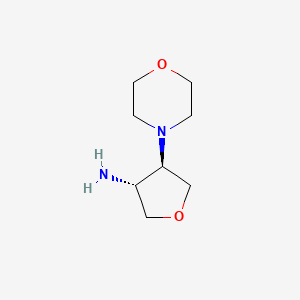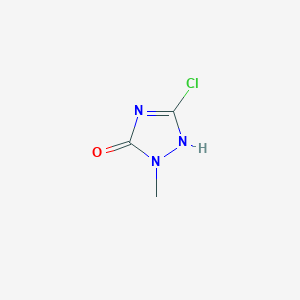![molecular formula C19H17N2NaO4S B7881980 sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B7881980.png)
sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate” is known as Cyclohexanemethanol, 4-(1-methylethyl)-, trans-. This compound is a derivative of cyclohexane, featuring a methanol group and an isopropyl group attached to the cyclohexane ring. It is a colorless liquid with a mild, pleasant odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- can be synthesized through several methods. One common method involves the hydrogenation of p-isopropylbenzyl alcohol in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with hydrogen gas at a pressure of 1-2 atmospheres and a temperature of 25-50°C.
Industrial Production Methods
In industrial settings, the production of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- often involves the catalytic hydrogenation of p-isopropylbenzyl alcohol. The process is carried out in large reactors with continuous hydrogen gas flow and efficient mixing to ensure complete hydrogenation. The product is then purified through distillation to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-(1-methylethyl)cyclohexanone, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding hydrocarbon, 4-(1-methylethyl)cyclohexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Thionyl chloride in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: 4-(1-methylethyl)cyclohexanone.
Reduction: 4-(1-methylethyl)cyclohexane.
Substitution: 4-(1-methylethyl)cyclohexyl chloride or bromide.
Applications De Recherche Scientifique
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the metabolism and biotransformation of cyclohexane derivatives.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In metabolic pathways, it can be oxidized to form the corresponding ketone, which may further undergo various biochemical transformations.
Comparaison Avec Des Composés Similaires
Cyclohexanemethanol, 4-(1-methylethyl)-, trans- can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the isopropyl group, making it less hydrophobic.
Cyclohexanone: Contains a ketone group instead of a hydroxyl group, leading to different reactivity.
4-(1-methylethyl)cyclohexanone: The oxidized form of Cyclohexanemethanol, 4-(1-methylethyl)-, trans-.
The uniqueness of Cyclohexanemethanol, 4-(1-methylethyl)-, trans- lies in its specific structure, which combines the properties of both cyclohexanol and isopropyl groups, making it versatile for various chemical reactions and applications.
Propriétés
IUPAC Name |
sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPVVKXJNZEAFW-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
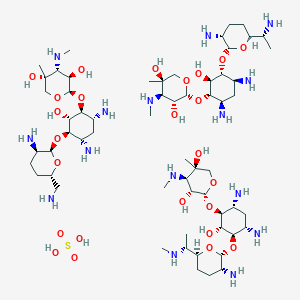
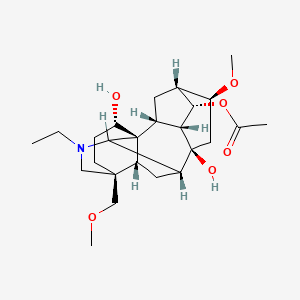
![trisodium;[(3S,4S,5R)-2,3,4-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate](/img/structure/B7881924.png)
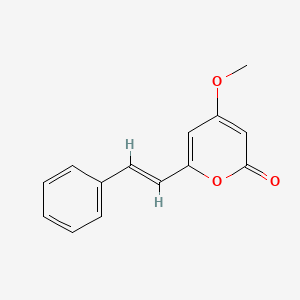
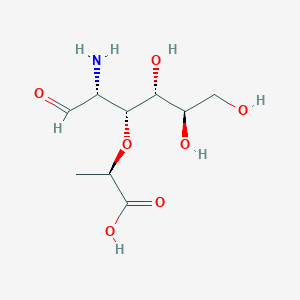
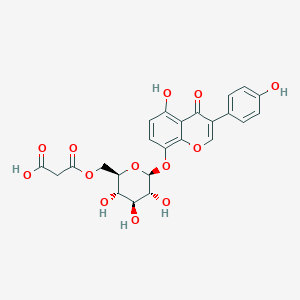
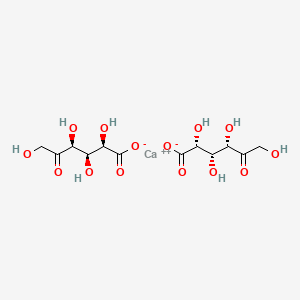
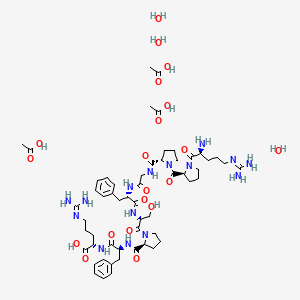
![(2S)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7881972.png)
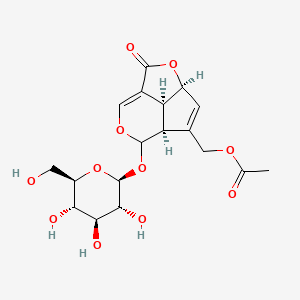
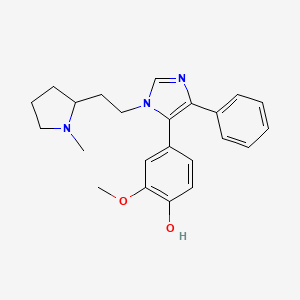
![tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B7881988.png)
